molecular formula C18H18N2O2 B15127596 N-(Phenylmethyl)-D-tryptophan

N-(Phenylmethyl)-D-tryptophan

Cat. No.: B15127596
M. Wt: 294.3 g/mol
InChI Key: YJOWHGZQECXOGW-QGZVFWFLSA-N
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Description

N-(Phenylmethyl)-D-tryptophan is a compound that belongs to the class of tryptophan derivatives Tryptophan is an essential amino acid that serves as a precursor for several important biomolecules, including serotonin and melatonin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenylmethyl)-D-tryptophan typically involves the reaction of D-tryptophan with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up to produce larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(Phenylmethyl)-D-tryptophan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The phenylmethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound, potentially leading to the removal of the phenylmethyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(Phenylmethyl)-D-tryptophan has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a precursor for neurotransmitters.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(Phenylmethyl)-D-tryptophan involves its interaction with various molecular targets and pathways. It can act as a precursor for the synthesis of serotonin and melatonin, influencing mood and sleep regulation. The phenylmethyl group may also enhance its binding affinity to certain receptors, potentially increasing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(Phenylmethyl)-L-tryptophan: The L-isomer of the compound, which may have different biological activities.

    N-(Phenylmethyl)-tryptamine: A related compound with a similar structure but different functional groups.

Uniqueness

N-(Phenylmethyl)-D-tryptophan is unique due to its specific stereochemistry and the presence of the phenylmethyl group

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

(2R)-2-(benzylamino)-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C18H18N2O2/c21-18(22)17(19-11-13-6-2-1-3-7-13)10-14-12-20-16-9-5-4-8-15(14)16/h1-9,12,17,19-20H,10-11H2,(H,21,22)/t17-/m1/s1

InChI Key

YJOWHGZQECXOGW-QGZVFWFLSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN[C@H](CC2=CNC3=CC=CC=C32)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CNC(CC2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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